
1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
Overview
Description
1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of phosphodiesterase-5 (PDE5), an enzyme that is involved in the regulation of blood flow. It has also been shown to bind to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, a molecule that is involved in the regulation of blood flow. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of research is the development of new drugs based on this compound. This compound has shown promising activity against various diseases, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new drugs with improved selectivity and potency. Finally, research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness in vivo.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent activity against cancer cells, HIV, and other viral infections. It has also been shown to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.C2H2O4/c1-27-22-9-5-4-8-20(22)17-23-12-14-24(15-13-23)28(25,26)21-11-10-18-6-2-3-7-19(18)16-21;3-1(4)2(5)6/h2-11,16H,12-15,17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHECZIVOTDVGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)
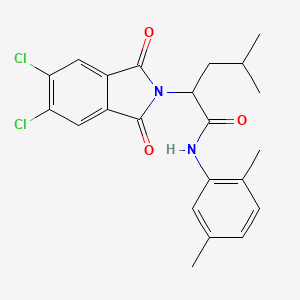
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)
![methyl 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3947001.png)
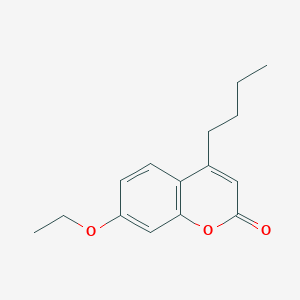
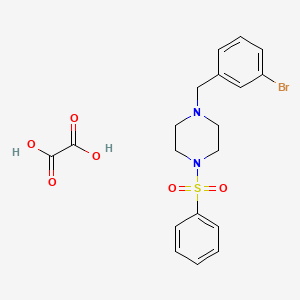

![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
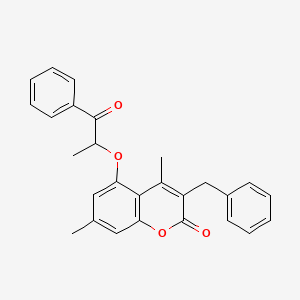
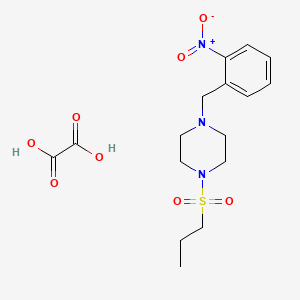
![1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947069.png)
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)